molecular formula C20H19NO4 B2861254 N-Fmoc-(+/-)-3-amino-pent-4-enoic acid CAS No. 794504-12-4

N-Fmoc-(+/-)-3-amino-pent-4-enoic acid

Cat. No.: B2861254
CAS No.: 794504-12-4
M. Wt: 337.375
InChI Key: PJBDBKDNFRXZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(+/-)-3-amino-pent-4-enoic acid is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides. This compound is characterized by the presence of an amino group, a pent-4-enoic acid moiety, and the Fmoc protecting group.

Scientific Research Applications

Self-Assembly and Functional Materials Development

  • Self-Assembly for Biomedical Applications : Fmoc-modified amino acids, including N-Fmoc-(+/-)-3-amino-pent-4-enoic acid, exhibit self-assembly properties due to the hydrophobicity and aromaticity of the Fmoc group. These properties have been harnessed for applications in cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapy, and as antibiotics. The self-organization of Fmoc-modified amino acids and short peptides is central to fabricating functional materials with applications in biomedicine (Tao et al., 2016).

Peptide Synthesis Enhancements

  • Solid Phase Peptide Synthesis (SPPS) : The Fmoc group, integral to this compound, facilitates solid phase peptide synthesis (SPPS) by providing a protective group for amino acids. This method has seen significant advancements with various solid supports, linkages, and side-chain protecting groups, contributing to the synthesis of biologically active peptides and small proteins. Fmoc SPPS represents an "orthogonal" scheme allowing diverse bioorganic chemistry applications (Fields & Noble, 2009).

Antibacterial Composite Materials

  • Antibacterial and Anti-inflammatory Applications : Fmoc-decorated self-assembling building blocks, including those based on this compound, have been developed for antibacterial and anti-inflammatory purposes. These materials, through the incorporation of nanoassemblies, inhibit bacterial growth without being cytotoxic to mammalian cells, highlighting their potential in biomedical material development (Schnaider et al., 2019).

Advanced Synthesis Techniques

  • Asymmetric Synthesis : A practical asymmetric synthesis approach for an N-Fmoc derivative of (S)-2-amino-4,4,4-trifluorobutanoic acid showcases the versatility of Fmoc-protected amino acids in producing enantiomerically pure compounds. This method emphasizes the Fmoc group's utility in facilitating high-precision synthetic chemistry, relevant for producing specific amino acid derivatives at scale (Mei et al., 2019).

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-amino-pent-4-enoic acid typically involves the protection of the amino group with the Fmoc group. One common method for introducing the Fmoc group is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu, and the reactions are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-3-amino-pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,13,18H,1,11-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBDBKDNFRXZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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